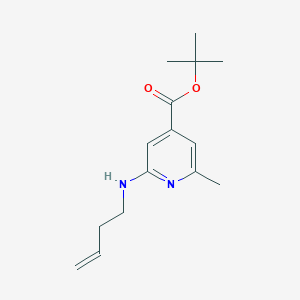
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate
Descripción general
Descripción
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is an organic compound that belongs to the class of isonicotinates This compound is characterized by the presence of a tert-butyl ester group, a but-3-enylamino substituent, and a methyl group attached to the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-methylisonicotinic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester derivative. Subsequently, the but-3-enyl group is introduced via a nucleophilic substitution reaction using but-3-enylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the but-3-enylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted isonicotinates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(but-3-enylamino)-isonicotinate: Lacks the methyl group at the 6-position.
Tert-butyl 2-(but-3-enylamino)-4-methylisonicotinate: Methyl group at the 4-position instead of the 6-position.
Tert-butyl 2-(but-3-enylamino)-6-ethylisonicotinate: Ethyl group instead of the methyl group at the 6-position.
Uniqueness
Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate is unique due to the specific positioning of the methyl group at the 6-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
tert-butyl 2-(but-3-enylamino)-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-6-7-8-16-13-10-12(9-11(2)17-13)14(18)19-15(3,4)5/h6,9-10H,1,7-8H2,2-5H3,(H,16,17) |
Clave InChI |
GPNMWYVSALJUPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)NCCC=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(N,N-Dimethylaminomethyl)phenyl]methylthio]ethanamine](/img/structure/B8326012.png)




![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-methoxy-1H-indol-2-yl)methanone](/img/structure/B8326043.png)








